![molecular formula C11H18O4 B1621878 Dimethyl 2-cyclohexylmalonate CAS No. 49769-76-8](/img/structure/B1621878.png)
Dimethyl 2-cyclohexylmalonate
Overview
Description
Dimethyl 2-cyclohexylmalonate is an ester . It is also known by its CAS number 49769-76-8 .
Synthesis Analysis
The synthesis of Dimethyl 2-cyclohexylmalonate can be achieved from Propanedioic acid, 2-cyclohexylidene-, 1,3-dimethyl ester . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of Dimethyl 2-cyclohexylmalonate is C11H18O4 . The InChI key is CULITIDIVVTWIV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Dimethyl 2-cyclohexylmalonate has a density of 1.1±0.1 g/cm3, a boiling point of 261.6±13.0 °C at 760 mmHg, and a flash point of 120.1±18.2 °C . It has a molar refractivity of 54.3±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 198.5±3.0 cm3 .Scientific Research Applications
Organic Synthesis
“Dimethyl 2-cyclohexylmalonate” is used in organic synthesis . It’s a key component in the development of a variety of organic compounds .
Decarbalkoxylation of Malonic Esters
This compound is used in developing a one-pot, two-step procedure for decarbalkoxylation of malonic esters . This process is crucial in the synthesis of certain types of organic compounds .
Study of Cation Effects
The compound is used to study the effect of 15C5 and other cations . This research can help understand the behavior of these cations in various chemical reactions .
Study of Nucleophile Effects
“Dimethyl 2-cyclohexylmalonate” is also used to study the effects of good nucleophiles . This can provide valuable insights into how these nucleophiles interact with other compounds .
Solubility Studies
The compound is water-soluble , making it useful in studies related to solubility and its effects on various chemical reactions .
Safety and Handling Research
Research into the safe handling and storage of “Dimethyl 2-cyclohexylmalonate” is also an important application . This includes understanding its interactions with strong oxidizing agents .
properties
IUPAC Name |
dimethyl 2-cyclohexylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULITIDIVVTWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383152 | |
Record name | Dimethyl cyclohexylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49769-76-8 | |
Record name | Dimethyl cyclohexylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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